
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a thienyl group attached to the pyrrolidine ring, along with a methyl and propyl substituent. The (E)-2-butenedioate moiety is an ester derivative of fumaric acid, which contributes to the compound’s unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate typically involves the following steps:
-
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid or an amine. The reaction conditions may include the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF).
-
Introduction of the Thienyl Group: : The thienyl group can be introduced through a substitution reaction using a thienyl halide and a suitable nucleophile. The reaction conditions may include the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C).
-
Esterification with (E)-2-Butenedioic Acid: : The final step involves the esterification of the pyrrolidine derivative with (E)-2-butenedioic acid. This reaction can be carried out using a suitable esterification agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield reduced products.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Thienyl halides, nucleophiles or electrophiles, polar aprotic solvents (e.g., DMF), catalysts (e.g., Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced products. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
-
Biology: : In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
-
Medicine: : The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
-
Industry: : In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Receptors: : The compound may bind to specific receptors, such as G-protein-coupled receptors (GPCRs), to modulate cellular signaling pathways.
-
Enzyme Inhibition: : The compound may inhibit the activity of specific enzymes, leading to changes in metabolic pathways and cellular processes.
-
Gene Expression Modulation: : The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate can be compared with other similar compounds, such as:
-
1-Methyl-3-propyl-3-(2-furyl)pyrrolidine (E)-2-butenedioate: : This compound has a furyl group instead of a thienyl group, which may result in different chemical and biological properties.
-
1-Methyl-3-propyl-3-(2-phenyl)pyrrolidine (E)-2-butenedioate: : This compound has a phenyl group instead of a thienyl group, which may affect its reactivity and interactions with molecular targets.
-
1-Methyl-3-propyl-3-(2-pyridyl)pyrrolidine (E)-2-butenedioate: : This compound has a pyridyl group instead of a thienyl group, which may influence its chemical behavior and biological activities.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
73604-74-7 |
|---|---|
Molekularformel |
C16H23NO4S |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-methyl-3-propyl-3-thiophen-2-ylpyrrolidine |
InChI |
InChI=1S/C12H19NS.C4H4O4/c1-3-6-12(7-8-13(2)10-12)11-5-4-9-14-11;5-3(6)1-2-4(7)8/h4-5,9H,3,6-8,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
QFUNAUMZOPMYDE-WLHGVMLRSA-N |
Isomerische SMILES |
CCCC1(CCN(C1)C)C2=CC=CS2.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCCC1(CCN(C1)C)C2=CC=CS2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



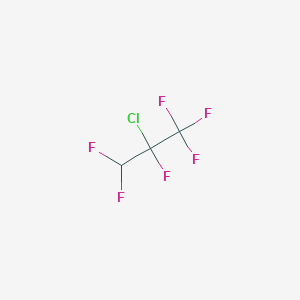
![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
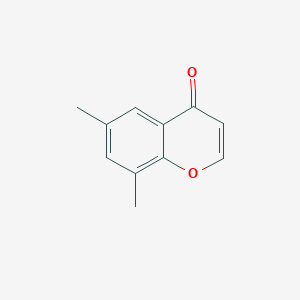

![2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane](/img/structure/B13793972.png)
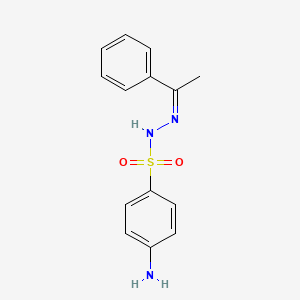
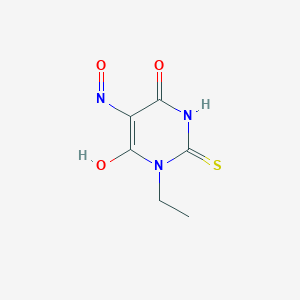
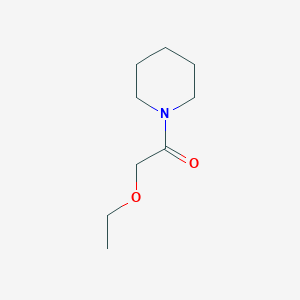

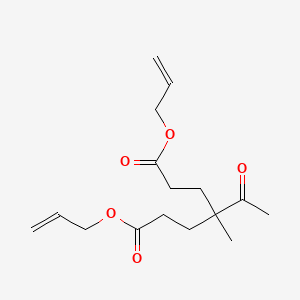


![2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one](/img/structure/B13794019.png)
